N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline
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Overview
Description
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline is a compound that features a benzotriazole moiety attached to a 4-chloro-N-methylaniline structure. Benzotriazole derivatives are known for their versatility in synthetic chemistry due to their stability and ability to participate in various chemical reactions . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline typically involves the reaction of benzotriazole with 4-chloro-N-methylaniline under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzotriazole, followed by nucleophilic substitution with 4-chloro-N-methylaniline . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound hydride .
Scientific Research Applications
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline involves its interaction with molecular targets and pathways. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity . This compound may also act as an electron donor or acceptor, modulating redox reactions and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(benzotriazol-1-ylmethyl)-4-chloroaniline
- N-(benzotriazol-1-ylmethyl)-4-methylaniline
- N-(benzotriazol-1-ylmethyl)-4-fluoro-N-methylaniline
Uniqueness
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline is unique due to the presence of both the benzotriazole and 4-chloro-N-methylaniline moieties, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4/c1-18(12-8-6-11(15)7-9-12)10-19-14-5-3-2-4-13(14)16-17-19/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCQYORAJLJGSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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